An In-depth Technical Guide to 3-Fluoropyridine-2-sulfonamide: Chemical Properties and Structure
An In-depth Technical Guide to 3-Fluoropyridine-2-sulfonamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoropyridine-2-sulfonamide is a heterocyclic organic compound that incorporates both a fluorinated pyridine ring and a sulfonamide functional group. This unique combination of moieties suggests its potential as a valuable building block in medicinal chemistry and drug discovery. The pyridine scaffold is a ubiquitous feature in a vast number of pharmaceuticals, prized for its ability to engage in various biological interactions.[1] The sulfonamide group, a cornerstone of antibacterial therapy, also imparts crucial physicochemical properties that can enhance drug-like characteristics.[2] The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of 3-Fluoropyridine-2-sulfonamide, offering insights for its application in research and development.
Physicochemical Properties
| Property | Predicted/Inferred Value | Basis for Prediction |
| Molecular Formula | C₅H₅FN₂O₂S | |
| Molecular Weight | 176.17 g/mol | |
| Appearance | Likely a solid at room temperature | Based on related pyridine sulfonamides |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to have moderate aqueous solubility | The sulfonamide group can act as a hydrogen bond donor and acceptor, while the pyridine nitrogen can be protonated, enhancing solubility in acidic conditions. |
| pKa | The pyridine nitrogen is expected to be a weak base (pKa ~ 2-3), and the sulfonamide proton is weakly acidic. | The electron-withdrawing effects of the fluorine and sulfonamide groups decrease the basicity of the pyridine nitrogen. |
Structural Analysis
The structure of 3-Fluoropyridine-2-sulfonamide is characterized by a pyridine ring substituted at the 2-position with a sulfonamide group (-SO₂NH₂) and at the 3-position with a fluorine atom.
Molecular Structure
Caption: Proposed synthetic workflow for 3-Fluoropyridine-2-sulfonamide.
Step-by-Step Methodology (Hypothetical)
Part 1: Synthesis of 3-Fluoropyridine-2-carboxylic acid
-
Deprotonation of 3-Fluoropyridine: 3-Fluoropyridine can be deprotonated at the 2-position using a strong base such as lithium diisopropylamide (LDA) or Bu₃MgLi in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). 2. Carboxylation: The resulting lithiated or magnesiated intermediate is then quenched with solid carbon dioxide (dry ice) to introduce a carboxylic acid group at the 2-position.
-
Work-up: Acidic work-up protonates the carboxylate to yield 3-fluoropyridine-2-carboxylic acid. [3] Part 2: Conversion to 3-Fluoropyridine-2-sulfonamide
-
Formation of the Acid Chloride: 3-Fluoropyridine-2-carboxylic acid can be converted to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Conversion to Sulfonyl Chloride: A more direct route to the sulfonyl chloride from a related precursor is often employed. For instance, a method analogous to the synthesis of 3-chloro-2-pyridinesulfonyl chloride could be adapted. This involves the oxidative chlorination of a corresponding thio-intermediate. [4]3. Amination: The 3-fluoropyridine-2-sulfonyl chloride is then reacted with ammonia or ammonium hydroxide in a suitable solvent to form the final product, 3-Fluoropyridine-2-sulfonamide.
Reactivity Considerations
-
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. The fluorine and sulfonamide substituents further deactivate the ring, making electrophilic substitution challenging.
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the fluorinated pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen and activated by the electron-withdrawing groups.
Spectroscopic Characterization (Predicted)
While experimental spectra for 3-Fluoropyridine-2-sulfonamide are not available, the expected key features can be predicted based on the functional groups present.
| Spectroscopic Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons on the pyridine ring, with chemical shifts and coupling constants influenced by the fluorine and sulfonamide substituents. - A broad singlet for the -NH₂ protons of the sulfonamide group. |
| ¹³C NMR | - Carbon signals for the pyridine ring, with the carbons attached to fluorine and the sulfonamide group showing characteristic chemical shifts and C-F coupling. |
| ¹⁹F NMR | - A singlet or multiplet corresponding to the fluorine atom on the pyridine ring. |
| IR Spectroscopy | - N-H stretching vibrations for the sulfonamide NH₂ group (around 3300-3400 cm⁻¹). - Asymmetric and symmetric S=O stretching vibrations for the sulfonyl group (around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). - C-F stretching vibration (around 1200-1000 cm⁻¹). - Aromatic C-H and C=C/C=N stretching vibrations. [5] |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 176.17 g/mol . - Characteristic fragmentation patterns involving the loss of SO₂, NH₂, and cleavage of the pyridine ring. |
Applications in Drug Discovery and Medicinal Chemistry
The combination of the fluoropyridine and sulfonamide moieties in 3-Fluoropyridine-2-sulfonamide makes it an attractive scaffold for the design of novel therapeutic agents.
Potential Therapeutic Areas
-
Antibacterial Agents: The sulfonamide group is a well-established pharmacophore in antibacterial drugs, acting as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. [6]The fluoropyridine moiety could be explored to enhance the potency, selectivity, or pharmacokinetic properties of new antibacterial agents.
-
Anticancer Agents: Pyridine and sulfonamide derivatives have been investigated as inhibitors of various targets in cancer therapy, including kinases and carbonic anhydrases. [2]The unique electronic properties conferred by the fluorine atom could lead to novel interactions with target proteins.
-
Enzyme Inhibitors: The structural features of 3-Fluoropyridine-2-sulfonamide make it a candidate for the design of inhibitors for a variety of enzymes. The sulfonamide group can act as a zinc-binding group in metalloenzymes, and the fluoropyridine ring can be tailored to fit into specific binding pockets.
Conclusion
3-Fluoropyridine-2-sulfonamide is a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery and development. Its structure combines the advantageous properties of a fluorinated pyridine ring and a sulfonamide functional group, suggesting a wide range of possible biological activities. While specific experimental data for this compound is scarce, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic strategy, and its potential applications based on the well-established roles of its constituent moieties. Further research into the synthesis, characterization, and biological evaluation of 3-Fluoropyridine-2-sulfonamide is warranted to unlock its full potential as a valuable tool for medicinal chemists and researchers.
References
-
Shandong Bailong Pharmaceutical Co., Ltd. (n.d.). Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Preparation or 3-Chloro-2-Pyridine Sulfonamide. Retrieved from [Link]
- El-Sayed, N. N., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25969–25982.
- Abdel-Gawad, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2686.
-
PubChem. (n.d.). Pyridine-3-sulfonamide. Retrieved from [Link]
- Ahamed, L. S., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry, 13(2).
-
ResearchGate. (2025). Fluorinated Sulfonamides: Synthesis, Characterization, In Silico, Molecular Docking, ADME, DFT Predictions, and Structure‐Activity Relationships, as Well as Assessments of Antimicrobial and Antioxidant Activities. Retrieved from [Link]
-
Zeitschrift für Naturforschung B. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Retrieved from [Link]
- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15781-15802.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3 [bailongpharm.net]
- 4. 2-Chloro-pyridine-3-sulfonic acid amide | C5H5ClN2O2S | CID 12234445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. znaturforsch.com [znaturforsch.com]
- 6. mdpi.com [mdpi.com]
